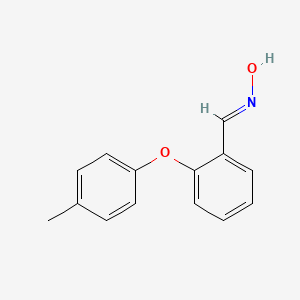

2-(4-Methylphenoxy)benzenecarbaldehyde oxime

Beschreibung

Eigenschaften

IUPAC Name |

(NE)-N-[[2-(4-methylphenoxy)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-6-8-13(9-7-11)17-14-5-3-2-4-12(14)10-15-16/h2-10,16H,1H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDKIRMVHAJUHF-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)benzenecarbaldehyde oxime typically involves the following steps:

Formation of 2-(4-Methylphenoxy)benzaldehyde: This can be achieved by reacting 4-methylphenol with 2-bromobenzaldehyde in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions.

Conversion to Oxime: The aldehyde group of 2-(4-Methylphenoxy)benzaldehyde is then converted to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous ethanol solution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylphenoxy)benzenecarbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylphenoxy)benzenecarbaldehyde oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Methylphenoxy)benzenecarbaldehyde oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The phenoxy group can enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 2-(4-Methylphenoxy)benzenecarbaldehyde oxime with key analogs, highlighting substituent effects on molecular weight, polarity, and physical properties.

Key Observations :

- Substituent Effects on Molecular Weight : Halogenated derivatives (e.g., Cl, Br, F) exhibit higher molecular weights compared to the methyl-substituted compound due to the atomic mass of halogens. The sulfanyl-nitro derivative (304.32 g/mol) has the highest molecular weight due to the sulfur and nitro groups .

- Melting Points : The 3,4-difluoro analog demonstrates a defined melting point (73–75°C), likely due to enhanced crystallinity from fluorine's electronegativity and planar geometry . Data gaps for other compounds suggest further experimental characterization is needed.

Biologische Aktivität

2-(4-Methylphenoxy)benzenecarbaldehyde oxime, with the chemical formula C14H13NO2, is an organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an oxime functional group attached to a benzaldehyde derivative, specifically modified with a 4-methylphenoxy group. This configuration influences its reactivity and biological interactions.

| Property | Description |

|---|---|

| IUPAC Name | (NE)-N-[[2-(4-methylphenoxy)phenyl]methylidene]hydroxylamine |

| Molecular Formula | C14H13NO2 |

| CAS Number | 449778-54-5 |

| Molecular Weight | 225.26 g/mol |

The biological activity of 2-(4-Methylphenoxy)benzenecarbaldehyde oxime primarily involves its interaction with various molecular targets, including enzymes and receptors. The oxime group can form hydrogen bonds with active sites on proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the hydrophobic nature of the phenoxy group enhances binding affinity through hydrophobic interactions.

Enzyme Inhibition

Research indicates that 2-(4-Methylphenoxy)benzenecarbaldehyde oxime can act as an enzyme inhibitor. Its structural features allow it to interact effectively with specific enzymes, potentially affecting metabolic pathways. For example, studies have shown that compounds with similar structures exhibit inhibitory effects on certain oxidases and transferases, suggesting a similar potential for this compound.

Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial properties. The presence of the oxime group is known to enhance biological activity against various bacterial strains, making it a candidate for further research in antibiotic development. In vitro studies are necessary to confirm its efficacy against specific pathogens .

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study published in a peer-reviewed journal explored the inhibition of cytochrome P450 enzymes by various oxime derivatives, including 2-(4-Methylphenoxy)benzenecarbaldehyde oxime. The results indicated that the compound effectively inhibited enzyme activity, leading to reduced metabolism of certain drugs.

- Antimicrobial Activity Assessment : In another study focusing on the antimicrobial properties of phenolic compounds, 2-(4-Methylphenoxy)benzenecarbaldehyde oxime was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

- Structure-Activity Relationship (SAR) : Research investigating the structure-activity relationship of similar compounds highlighted that modifications in the phenoxy group significantly affected biological activity. The methyl substitution in 2-(4-Methylphenoxy)benzenecarbaldehyde oxime was found to enhance its binding affinity compared to other derivatives lacking this modification.

Applications in Research and Industry

Due to its unique structural features and biological activities, 2-(4-Methylphenoxy)benzenecarbaldehyde oxime has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new drugs targeting specific enzymes or pathogens.

- Biochemical Assays : As a ligand in biochemical assays to study enzyme kinetics and inhibition mechanisms.

- Agricultural Chemistry : Potential use as an agrochemical due to its antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Methylphenoxy)benzenecarbaldehyde oxime?

- Methodological Answer : The compound can be synthesized via condensation of 2-(4-methylphenoxy)benzaldehyde with hydroxylamine hydrochloride. Key steps include:

- Reagents : Hydroxylamine hydrochloride, NaOH (or other bases), methanol/ethanol as solvent.

- Conditions : Reflux at 60–80°C for 4–6 hours under inert atmosphere (N₂/Ar) to prevent oxidation.

- Monitoring : Thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) to track reaction progress .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, gradient elution).

Q. Which spectroscopic techniques are most effective for characterizing this oxime?

- Methodological Answer :

- IR Spectroscopy : Confirm the oxime (C=N-OH) stretch at ~3200–3400 cm⁻¹ (N–H) and ~1650 cm⁻¹ (C=N).

- ¹H/¹³C NMR : Key signals include the oxime proton (δ 8.5–9.5 ppm, broad) and aromatic protons (δ 6.5–8.0 ppm). For structural ambiguity, 2D NMR (COSY, HSQC) resolves coupling patterns .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ (theoretical m/z 227.0946 for C₁₄H₁₃NO₂⁺) .

Q. What computational tools are recommended for predicting physicochemical properties relevant to drug design?

- Methodological Answer :

- Lipophilicity (LogP) : Use Molinspiration or ACD/Labs to estimate XLogP3 (~3.5 for this compound).

- Polar Surface Area (PSA) : Calculated PSA of 41.8 Ų indicates moderate membrane permeability .

- Docking Studies : AutoDock Vina to assess interactions with biological targets (e.g., enzymes, receptors) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR data for oxime derivatives?

- Methodological Answer :

- Tautomerism : Oximes exhibit syn/anti isomerism; use NOESY to confirm spatial arrangements.

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra, as hydrogen bonding in DMSO alters chemical shifts.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

Q. What strategies are effective for evaluating the metal-chelating potential of this oxime?

- Methodological Answer :

- UV-Vis Titration : Monitor absorbance changes upon addition of metal ions (e.g., Cu²⁺, Fe³⁺) to determine binding stoichiometry.

- Job’s Plot Analysis : Identify the metal-to-ligand ratio at maximum complexation.

- Stability Constant (K) : Use potentiometric titration to calculate logK values .

Q. How should contradictory biological activity data across studies be addressed?

- Methodological Answer :

- Assay Replication : Standardize conditions (e.g., cell lines, pH, temperature) and verify compound purity via HPLC.

- Structural Analogues : Test derivatives (e.g., methylsulfanyl or methoxy variants) to isolate pharmacophoric groups .

- Meta-Analysis : Use tools like RevMan to statistically integrate data from multiple studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.